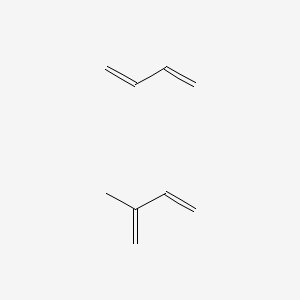

Isoprene butadiene

Descripción general

Descripción

Isoprene butadiene is a useful research compound. Its molecular formula is C9H14 and its molecular weight is 122.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Isoprene and butadiene are two chemically similar compounds with distinct applications, especially when copolymerized. Butadiene/isoprene copolymers can be synthesized using catalysts, and the resulting materials have varied applications depending on their composition and structure .

Scientific Research Applications

Copolymer Synthesis and Properties:

- Catalysis: Rare earth catalytic systems exhibit high catalytic activity and stereo-selectivity in the polymerization of butadiene and isoprene . A neodymium-based catalytic system, such as Nd(P 507) 3/Al(i-Bu) 3/CHCl 3/PPh 3, can be used to initiate the polymerization of butadiene or isoprene, followed by the addition of styrene to obtain PB/PI-b-PS with high cis-1,4 unit content . Molybdenum-based catalytic systems can also initiate butadiene-isoprene copolymerization, resulting in high vinyl butadiene-isoprene copolymers .

- Reactivity Ratios: In butadiene-isoprene copolymerization, reactivity ratios determine the copolymer composition. For example, a cobalt-based catalytic system can achieve reactivity ratios of r1 = 2.5 and r2 = 0.8 for butadiene and isoprene, respectively . With a molybdenum-based catalyst, the reactivity ratios are rBd = 1.13 and rIp = 0.31, indicating a non-ideal, non-constant ratio copolymerization .

- Structural Control: By adjusting the polymerization time, the structure of butadiene-isoprene copolymers can be controlled. Initially, the copolymers primarily consist of cis-1,4 units, but as the reaction progresses, trans-1,4 units become dominant . The ratio of butadiene to isoprene monomers also affects the gel content and crosslinking structures in the resulting copolymers .

Material Applications:

- Thermoplastic Elastomers: Butadiene/isoprene–styrene block copolymers (PB/PI-b-PS) are important thermoplastic elastomers with excellent properties for low-temperature environments .

Shape Memory Polymers:

Poly(isoprene-butadiene-styrene) is used as a shape memory polymer .

Environmental Considerations:

- Toxicity: Isoprene and 1,3-butadiene have different toxicities, with isoprene showing no significant carcinogenesis compared to 1,3-butadiene . However, photochemical products of both isoprene and butadiene can enhance cytotoxicity and pro-inflammatory responses .

Illustrative Table:

Análisis De Reacciones Químicas

Isoprene Reactions

-

OH Radical Initiation :

Over 90% of daytime isoprene reacts with hydroxyl radicals (OH) via addition, forming isoprene hydroxyperoxy radicals (ISOPO₂). This process dominates in polluted suburban atmospheres due to high NOₓ levels .

-

Ozone Reactions :

Isoprene reacts with O₃ to form methacrolein, methyl vinyl ketone, and formaldehyde . These products enhance cytotoxicity and interleukin-8 (IL-8) expression in human lung cells .

Butadiene Reactions

-

OH Radical Degradation :

Butadiene reacts with OH radicals to yield acrolein, acetaldehyde, and formaldehyde. These products increase cytotoxicity by 2–3 fold compared to unreacted butadiene .

| Parameter | Isoprene Products | Butadiene Products |

|---|---|---|

| Major Aldehydes | Methacrolein, Formaldehyde | Acrolein, Formaldehyde |

| Cytotoxicity | 1.5–2× air control | 2–3× air control |

| IL-8 Induction | 2.5× baseline | 2× baseline |

Reactions with Sulfur Atoms

Ground-state sulfur atoms (S(³P)) react with both dienes under single-collision conditions :

-

Butadiene : Forms thiophene (via H₂ loss), 2H-thiophenyl radical (via H loss), and thioketene (via ethene loss) .

-

Isoprene : Generates analogous sulfur-containing products, including 2H-thiophenyl radical (via methyl loss) and C₃H₄S isomers .

Mechanism : Intersystem crossing (ISC) to singlet surfaces facilitates cyclization into 5-membered heterocycles, confirmed by coupled-cluster calculations .

Proton Transfer Reactions

-

H₃O⁺ Hydrates :

H₃O⁺(H₂O)₀–₃ reacts with isoprene at near-collision rates (~2 × 10⁻⁹ cm³/s). Proton transfer dominates, forming C₅H₉⁺, with water ligands influencing endothermicity .

| Hydrate (n) | Rate Constant (300 K) | Dominant Product |

|---|---|---|

| 0 | 2.3 × 10⁻⁹ cm³/s | C₅H₉⁺ |

| 1 | 2.1 × 10⁻⁹ cm³/s | C₅H₉⁺(H₂O)₁ (thermal dissociation) |

| 2 | 2.0 × 10⁻¹⁰ cm³/s | C₅H₉⁺(H₂O)₂ |

Charge Transfer Reactions

-

Ar⁺/O₂⁺/NO⁺ :

Photochemical Degradation

Both compounds form secondary pollutants in NOₓ-rich environments :

-

Isoprene : Yields methacrolein (0.076–0.116 ppm) and methyl vinyl ketone (0.176–0.201 ppm) .

-

Butadiene : Generates acrolein (0.125–0.197 ppm) and acetaldehyde (0.013–0.023 ppm) .

Health Impact : Photochemical products increase IL-8 expression by 2–2.5× compared to parent hydrocarbons, suggesting enhanced proinflammatory effects .

Catalytic Dehydrogenation

-

Butadiene Synthesis : Dehydrogenation of n-butenes over catalysts yields butadiene with ~90% efficiency. Isobutene byproducts can be recycled or diverted to biofuels .

-

Isoprene Production : Dehydration of 3-methyl-1-butanol followed by dehydrogenation achieves ~50% yield, improvable to ~98% via isobutene recycling .

Thermodynamic and Kinetic Parameters

| Reaction | ΔH (kcal/mol) | Rate Constant (300 K) |

|---|---|---|

| S(³P) + Butadiene → Thiophene | -28.5 | 1.2 × 10⁻¹⁰ cm³/s |

| OH + Isoprene → ISOPO₂ | -15.2 | 1.0 × 10⁻¹⁰ cm³/s |

| H₃O⁺ + Isoprene → C₅H₉⁺ | -42.8 | 2.3 × 10⁻⁹ cm³/s |

Propiedades

Número CAS |

25102-52-7 |

|---|---|

Fórmula molecular |

C9H14 |

Peso molecular |

122.21 g/mol |

Nombre IUPAC |

buta-1,3-diene;2-methylbuta-1,3-diene |

InChI |

InChI=1S/C5H8.C4H6/c1-4-5(2)3;1-3-4-2/h4H,1-2H2,3H3;3-4H,1-2H2 |

Clave InChI |

VLLYOYVKQDKAHN-UHFFFAOYSA-N |

SMILES |

CC(=C)C=C.C=CC=C |

SMILES canónico |

CC(=C)C=C.C=CC=C |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.